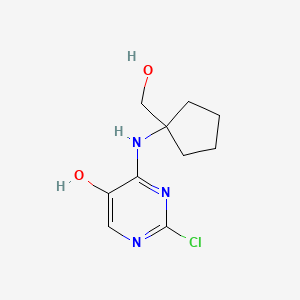
tert-Butyl isoquinolin-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl isoquinolin-3-ylcarbamate is an organic compound with the molecular formula C14H16N2O2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl isoquinolin-3-ylcarbamate can be synthesized through a multi-step process involving the reaction of isoquinoline derivatives with tert-butyl chloroformate. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process involves the following steps:
Formation of Isoquinoline Derivative: Isoquinoline is reacted with a suitable reagent to introduce a functional group at the 3-position.
Carbamate Formation: The isoquinoline derivative is then reacted with tert-butyl chloroformate in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors may be used to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl isoquinolin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
tert-Butyl isoquinolin-3-ylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl isoquinolin-3-ylcarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it may interact with receptors in the nervous system, modulating their activity and leading to neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyl-nitroxyl acene-based derivatives: Known for their unique magnetic properties and applications in photonics and electronics.
Uniqueness
tert-Butyl isoquinolin-3-ylcarbamate is unique due to its specific structure and the presence of the isoquinoline moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
tert-butyl N-isoquinolin-3-ylcarbamate |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-12-8-10-6-4-5-7-11(10)9-15-12/h4-9H,1-3H3,(H,15,16,17) |
InChI Key |
ZSBYTWGRMPVAIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


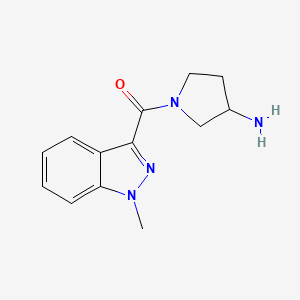
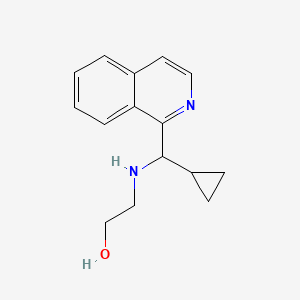
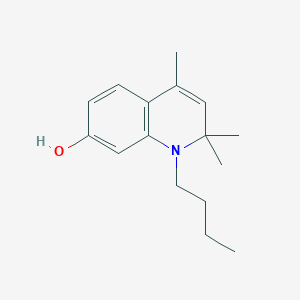
![5-Methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11868944.png)
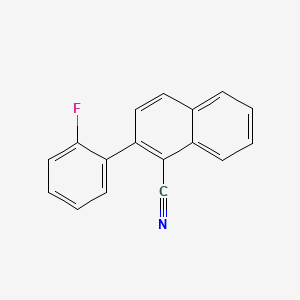
![2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11868951.png)


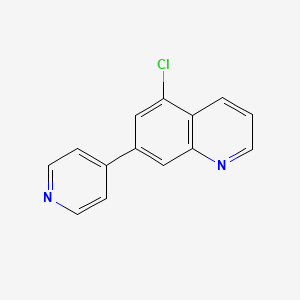


![4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol](/img/structure/B11868982.png)
![N-(3-chlorophenyl)-1H-Pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B11868984.png)
